molecular formula C11H11NO4 B182052 methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 141761-86-6

methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No. B182052
CAS RN: 141761-86-6
M. Wt: 221.21 g/mol
InChI Key: AQYCWSHDYILNJO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, also known as MOMBOC, is a synthetic small molecule that has a wide range of applications in scientific research. It has been used in various fields, such as organic synthesis, medicinal chemistry, and drug discovery. MOMBOC has a unique structure that makes it attractive for use in a variety of scientific applications.

Scientific Research Applications

Chemical Transformations and Reactions

  • Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate and its derivatives are notable for their involvement in unique chemical reactions. Notably, a photoreaction of this compound in methanol generates four β-lactam compounds, showcasing its potential in producing complex organic structures (Marubayashi et al., 1992). Similarly, the hydrolysis of related compounds has been observed to result in the formation of pyruvic acid, carbon dioxide, and amines, further indicating the compound's utility in synthetic organic chemistry (Iwanami et al., 1964).

Pharmaceutical and Biomedical Potential

  • The compound and its derivatives exhibit promise in the pharmaceutical field. Research has explored their stereoselective synthesis, highlighting their potential as peptidomimetic building blocks, which are crucial in drug design and development (Hrast et al., 1999). Additionally, lipase-catalyzed resolution studies have been conducted on similar compounds, indicating the importance of these molecules in creating enantiomerically pure substances, a critical aspect in the pharmaceutical industry (Prasad et al., 2006).

Antimicrobial Applications

  • Compounds structurally related to methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate have demonstrated significant antibacterial activity. Such activities were reported against various bacterial strains, pointing to the potential use of these compounds in combating bacterial infections (Kadian et al., 2012). The synthesis of benzoxazinyl pyrazolone arylidenes, which also show potent antimicrobial and antioxidant properties, further underscores the compound's relevance in developing new antimicrobial agents (Sonia et al., 2013).

Structural and Spectroscopic Studies

  • Extensive structural and spectroscopic studies have been performed on the compound and its derivatives. These studies, encompassing NMR and vibrational spectroscopy, provide deep insights into the structural intricacies and properties of these compounds, useful in various fields of chemistry and materials science (Neuvonen & Pihlaja, 1988; Dunkers & Ishida, 1995).

properties

IUPAC Name

methyl 6-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-3-7(11(14)15-2)10-8(4-6)12-9(13)5-16-10/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCWSHDYILNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576549
Record name Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

CAS RN

141761-86-6
Record name Methyl 3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141761-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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